5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core
Mechanism of Action
Mode of Action
It is synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . This suggests that it may interact with its targets through a similar mechanism.
Result of Action
One study suggests that it possesses distinct effective inhibition on the proliferation of some cancer cell lines .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties . It has been reported to interact with cyclin-dependent kinases (CDKs), playing a role in cell proliferation . The nature of these interactions is likely due to the compound’s structure, particularly the presence of electron-donating groups (EDGs) at position 7 on the fused ring .
Cellular Effects
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been reported to have significant effects on various types of cells. It has been identified as a potential inhibitor of CDKs, which are involved in cell proliferation . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression . The presence of EDGs at position 7 on the fused ring is believed to favor large absorption/emission intensities as a result of the ICT to/from this ring .
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is currently limited. Given its reported interactions with CDKs and potential role in cell proliferation, it is plausible that different dosages could have varying effects .
Metabolic Pathways
Given its reported biochemical properties and cellular effects, it is likely that it interacts with enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
Details on the transport and distribution of this compound within cells and tissues are currently limited. Its biochemical properties suggest that it may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
Given its reported cellular effects and potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method ensures the formation of the desired pyrazolo[1,5-a]pyrimidine core with the necessary substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further modified through cyclization reactions to introduce additional rings or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles and Electrophiles: For substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions, respectively.
Catalysts: Such as palladium or platinum catalysts for facilitating cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different photophysical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of both fluorophenyl and trifluoromethyl groups enhances its stability and makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3/c1-8-6-13-19-11(9-2-4-10(15)5-3-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPJCZYHZUMMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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